molecular formula C14H12O5S B2663982 5-Formyl-2-methoxyphenyl benzenesulfonate CAS No. 496768-53-7

5-Formyl-2-methoxyphenyl benzenesulfonate

Cat. No.: B2663982
CAS No.: 496768-53-7
M. Wt: 292.31
InChI Key: KCRTYCNQKJYEKM-UHFFFAOYSA-N
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Description

“5-Formyl-2-methoxyphenyl benzenesulfonate” is a chemical compound with the molecular formula C14H12O5S . It has a molecular weight of 292.30708 .

Scientific Research Applications

Organic Synthesis and Chemical Stability

  • Acid-Catalyzed Hydrolysis : Methoxymethyl phenyl sulfoxide undergoes acid-catalyzed hydrolysis to produce derivatives like S-phenyl benzenethiosulfinate, showcasing the chemical reactivity of related compounds under specific conditions without racemization. This reaction exemplifies the potential use of such compounds in synthesizing other chemically stable intermediates in organic synthesis (Okuyama, Toyoda, & Fueno, 1990).

Material Science and Photodynamic Therapy

  • New Zinc Phthalocyanine Compounds : The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives demonstrate high singlet oxygen quantum yield. These compounds are significant for their application in photodynamic therapy, indicating the role of such derivatives in creating materials with potential therapeutic uses in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Medicinal Chemistry and Drug Discovery

  • 5-HT6 Receptor Antagonist : Compounds with structural similarities to 5-Formyl-2-methoxyphenyl benzenesulfonate, such as N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide, have been identified as potent 5-HT6 receptor antagonists. These findings are crucial for developing new therapeutic agents targeting cognitive deficits, such as those observed in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Covalent Organic Frameworks

  • Hydrazone Linkages : The formation of covalent organic frameworks (COFs) through hydrazone linkages involving derivatives of benzenesulfonate showcases the utility of these compounds in developing novel porous materials. These COFs exhibit excellent chemical and thermal stability, expanding the scope of materials available for various applications, including catalysis and gas storage (Uribe-Romo et al., 2011).

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-18-13-8-7-11(10-15)9-14(13)19-20(16,17)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRTYCNQKJYEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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